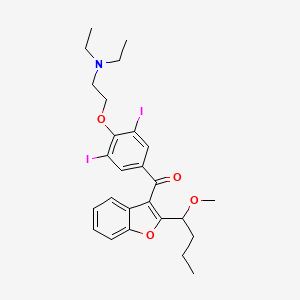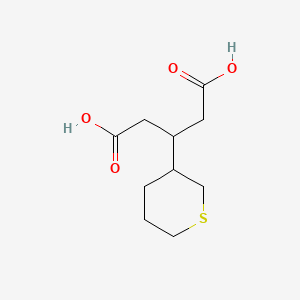![molecular formula C16H37N2O4P B584523 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt CAS No. 1354620-97-5](/img/structure/B584523.png)
2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt is a versatile chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.45 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt typically involves the reaction of 11-aminoundecanol with trimethylamine and phosphoric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
化学反応の分析
Types of Reactions
2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphates or amides, while reduction can produce amines or alcohols .
科学的研究の応用
2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical processes and cellular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and biomolecular interactions.
Industry: Utilized in the development of innovative materials and chemical processes.
作用機序
The mechanism of action of 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
11-Aminoundecyltriethoxysilane: Similar in structure but contains a triethoxysilane group instead of a phosphate group.
11-Aminoundecanol: A precursor in the synthesis of 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
IUPAC Name |
11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSHNJWUJJAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)



![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
